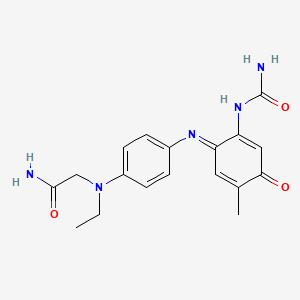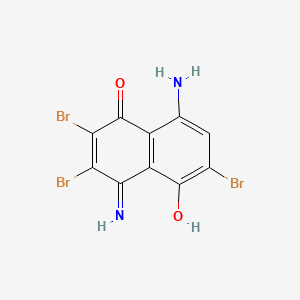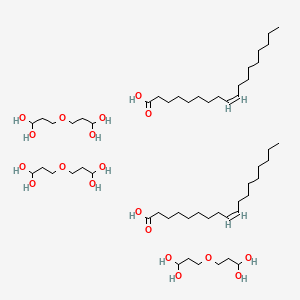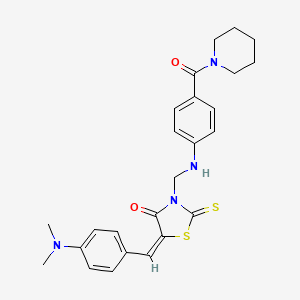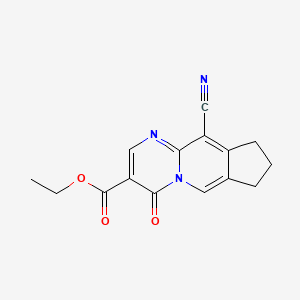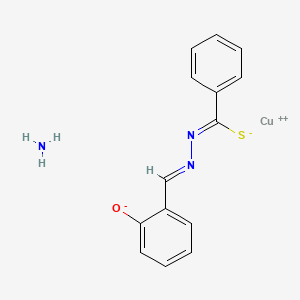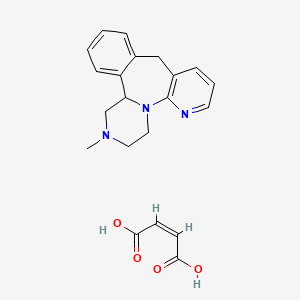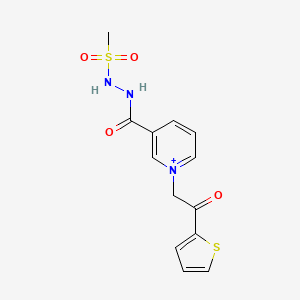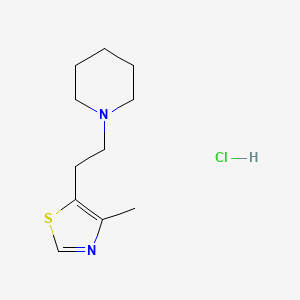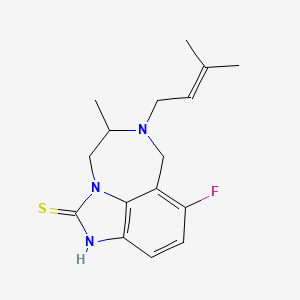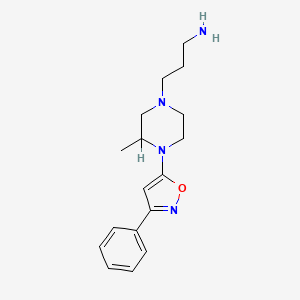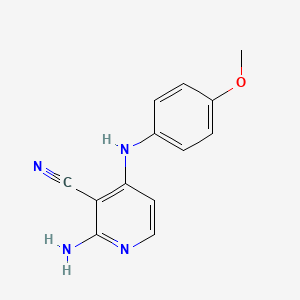
1H-Indole, 1,1'-(5-methyl-2-(phenylmethylene)hexylidene)bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole, 1,1’-(5-methyl-2-(phenylmethylene)hexylidene)bis- is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This particular compound features a unique structure that includes a 5-methyl-2-(phenylmethylene)hexylidene group, making it a subject of interest in synthetic organic chemistry and pharmaceutical research .
Vorbereitungsmethoden
The synthesis of 1H-Indole, 1,1’-(5-methyl-2-(phenylmethylene)hexylidene)bis- involves several steps. One common method includes the Larock indole annulation reaction, which uses alkyne and 2-bromoaniline in the presence of palladium(II) acetate, 1,1′-bis(diphenylphosphino)ferrocene (dppf), and potassium bicarbonate (KHCO3) in DMF at 110°C . This reaction yields the desired indole with high regioselectivity and efficiency.
Analyse Chemischer Reaktionen
1H-Indole, 1,1’-(5-methyl-2-(phenylmethylene)hexylidene)bis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the indole ring.
Wissenschaftliche Forschungsanwendungen
1H-Indole, 1,1’-(5-methyl-2-(phenylmethylene)hexylidene)bis- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: This compound and its derivatives are investigated for potential therapeutic applications, such as anti-inflammatory and antitumor agents.
Industry: Indole compounds are used in the production of dyes, fragrances, and agricultural chemicals.
Wirkmechanismus
The mechanism of action of 1H-Indole, 1,1’-(5-methyl-2-(phenylmethylene)hexylidene)bis- involves its interaction with various molecular targets and pathways. Indole derivatives often bind to specific receptors or enzymes, modulating their activity. For example, they can inhibit enzymes involved in cancer cell proliferation or interact with viral proteins to prevent replication .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1H-Indole, 1,1’-(5-methyl-2-(phenylmethylene)hexylidene)bis- include other indole derivatives such as:
1-Methyl-2-phenylindole: Known for its reactivity with nitrogen dioxide and malondialdehyde.
Indole-3-acetic acid: A plant hormone with significant biological activity.
5-Benzyloxyindole: Used in various synthetic applications.
The uniqueness of 1H-Indole, 1,1’-(5-methyl-2-(phenylmethylene)hexylidene)bis- lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
73545-10-5 |
|---|---|
Molekularformel |
C30H30N2 |
Molekulargewicht |
418.6 g/mol |
IUPAC-Name |
1-[(2E)-2-benzylidene-1-indol-1-yl-5-methylhexyl]indole |
InChI |
InChI=1S/C30H30N2/c1-23(2)16-17-27(22-24-10-4-3-5-11-24)30(31-20-18-25-12-6-8-14-28(25)31)32-21-19-26-13-7-9-15-29(26)32/h3-15,18-23,30H,16-17H2,1-2H3/b27-22+ |
InChI-Schlüssel |
WIVROQITFIGIOA-HPNDGRJYSA-N |
Isomerische SMILES |
CC(C)CC/C(=C\C1=CC=CC=C1)/C(N2C=CC3=CC=CC=C32)N4C=CC5=CC=CC=C54 |
Kanonische SMILES |
CC(C)CCC(=CC1=CC=CC=C1)C(N2C=CC3=CC=CC=C32)N4C=CC5=CC=CC=C54 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


